4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPALDGMMNCAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622522 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174485-71-3 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Reactivity Considerations
The direct route begins with 4-(trifluoromethyl)pyridine, leveraging its electron-deficient aromatic system for regioselective sulfonation at the 2-position. Chlorosulfonic acid (ClSO₃H) is the reagent of choice due to its dual role as a sulfonating and chlorinating agent. The trifluoromethyl group at position 4 directs electrophilic substitution to the ortho (2-) position via a combination of -I (inductive) and +M (mesomeric) effects , ensuring >90% regioselectivity in optimized conditions.
Reaction Conditions:
-
Temperature : 0–5°C to minimize side reactions (e.g., polysulfonation)
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Solvent : Dichloromethane (DCM) or chloroform for solubility and heat dissipation
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Molar Ratio : Pyridine:ClSO₃H = 1:1.2–1.5 (excess reagent drives completion)
Mechanistic Pathway :
-
Sulfonation : Electrophilic attack of ClSO₃H at position 2 forms a sulfonic acid intermediate.
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Chlorination : In situ reaction with residual ClSO₃H converts -SO₃H to -SO₂Cl.
Yield Optimization :
-
Quenching Strategy : Gradual addition to ice-water precipitates crude product, reducing hydrolysis.
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Purification : Recrystallization from hexane/ethyl acetate (3:1) achieves ≥98% purity.
Multi-Step Functionalization via Pyridine Ring Construction
Building the Trifluoromethylpyridine Core
Patent CN116425671A outlines a scalable approach to 2-chloro-4-(trifluoromethyl)pyridine, adaptable for sulfonyl chloride synthesis:
Step 1: Synthesis of 4-Butoxy-1,1,1-Trifluoro-3-En-2-One
Step 2: Cyclization to 2-Hydroxy-4-Trifluoromethylpyridine
Step 3: Chlorination and Sulfonylation
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Chlorination : Thionyl chloride (SOCl₂) converts 2-hydroxyl to 2-chloro (110°C, 4h, 82% yield).
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Sulfonylation : Post-chlorination treatment with ClSO₃H introduces the sulfonyl chloride group (0°C, 2h, 78% yield).
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Modern facilities employ tubular reactors for exothermic sulfonation-chlorination steps:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Glass) | Continuous Flow (SS316L) |
| Residence Time | 2–4 hours | 8–12 minutes |
| Throughput | 50–100 g/day | 500–1000 kg/day |
| Purity | 95–98% | 99.5% (GC-MS) |
Advantages :
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Safety : Reduced exposure to ClSO₃H vapors via closed-loop systems.
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Efficiency : 40% lower solvent consumption compared to batch processes.
Comparative Analysis of Methodologies
Yield and Scalability Tradeoffs
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Direct Sulfonylation | 78–85 | 98–99 | Moderate | 120–150 |
| Multi-Step | 61–74 | 95–97 | High | 90–110 |
Key Findings :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reactions include:
A. Sulfonamide Formation
Reaction with primary/secondary amines produces sulfonamides, a critical step in pharmaceutical synthesis. A study demonstrated 74–81% yields when reacting this compound with substituted thiazol-2-amines in pyridine at 80°C for 8 hours .
Example Reaction:
python4-(Trifluoromethyl)pyridine-2-sulfonyl chloride + 4-(4-chlorophenyl)thiazol-2-amine → N-[4-(4-chlorophenyl)thiazol-2-yl]-4-(trifluoromethyl)pyridine-2-sulfonamide + HCl
B. Sulfonate Ester Synthesis
Alcohols react with the sulfonyl chloride group under mild conditions (0–25°C) in dichloromethane or chloroform. Yields range from 70–85% depending on solvent and base .
C–H Sulfonylation of Pyridine Derivatives
This compound facilitates direct C–H sulfonylation of 4-alkylpyridines via a proposed mechanism involving:
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N-sulfonylation to form a pyridinium intermediate.
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Deprotonation generating an alkylidene dihydropyridine.
Key Data:
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Ethylpyridine | 3 | 85 |
| 4-Propylpyridine | 6 | 78 |
| 4-Benzylpyridine | 4 | 82 |
Optimized conditions: 2.5 equiv sulfonyl chloride, 3.5 equiv Et₃N, CH₂Cl₂, 25°C .
Chlorination Reactions
The sulfonyl chloride group can act as a chlorine source in presence of Lewis acids. In one protocol, it enabled chlorination of hydroxy-pyridines using thionyl chloride (SOCl₂), achieving 74% yield at 110°C .
Critical Factors:
-
Molar ratio: 1:2 (substrate:SOCl₂)
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Catalyst: DMF (1–2 drops)
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Solvent: 1,2-dichloroethane
Stability and Reactivity Trends
The trifluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs. Key observations:
| Property | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | Non-fluorinated Analog |
|---|---|---|
| Hydrolysis Half-life (pH 7) | >24 h | 2–4 h |
| Lipophilicity (logP) | 1.92 | 0.85 |
| Melting Point | 89–91°C | 72–74°C |
Scientific Research Applications
Agrochemical Industry
The compound is extensively used as an intermediate in the synthesis of various agrochemicals. Its derivatives have been found to exhibit potent fungicidal and insecticidal properties.
- Fungicides : Compounds derived from 4-(trifluoromethyl)pyridine-2-sulfonyl chloride have been incorporated into formulations like fluazinam, a widely used fungicide that disrupts respiratory processes in fungi .
- Insecticides : The sulfonyl chloride derivative has been employed to synthesize insecticides effective against pests such as Tetranychus urticae (two-spotted spider mite) and other agricultural pests .
Pharmaceutical Applications
In the pharmaceutical sector, derivatives of this compound serve as key intermediates in drug synthesis.
- Drug Development : The trifluoromethyl group enhances the pharmacological properties of drugs. For instance, several FDA-approved drugs incorporate the trifluoromethyl moiety for improved efficacy .
- Clinical Trials : Numerous compounds containing this structure are currently undergoing clinical trials, indicating its potential in developing new therapeutic agents .
Table 1: Comparison of Agrochemical Products Derived from this compound
| Product Name | Active Ingredient | Type | Target Pest/Fungi | Market Status |
|---|---|---|---|---|
| Fluazinam | Trifluoromethyl pyridine derivative | Fungicide | Various fungi | Commercially available |
| Pyroxsulam | Trifluoromethyl pyridine derivative | Herbicide | Grasses and broadleaf weeds | Commercially available |
Table 2: Pharmaceutical Compounds Incorporating Trifluoromethyl Group
| Drug Name | Active Ingredient | Indication | Approval Status |
|---|---|---|---|
| Ubrogepant | Trifluoromethyl-containing compound | Migraine treatment | Approved |
| Alpelisib | Trifluoromethyl-containing compound | Breast cancer | Approved |
Case Study 1: Development of Fluazinam
Fluazinam was developed as a potent fungicide utilizing intermediates derived from this compound. The compound's unique properties allow it to effectively inhibit fungal respiration, leading to its widespread adoption in agriculture.
Case Study 2: Synthesis of Ubrogepant
Ubrogepant, an oral medication for migraine relief, incorporates a trifluoromethyl group that enhances its bioavailability and therapeutic efficacy. The synthesis pathway includes steps involving sulfonyl chlorides derived from pyridine compounds, showcasing the versatility of this compound in drug development.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in various chemical transformations to introduce sulfonyl and trifluoromethyl groups into target molecules.
Comparison with Similar Compounds
Positional Isomers
Positional isomers differ in the location of the trifluoromethyl group on the pyridine ring, significantly altering electronic and steric properties:
Key Findings :
Substituent Variants
Substituents other than -CF₃ influence reactivity and stability:
Key Findings :
Heterocyclic vs. Aromatic Sulfonyl Chlorides
Comparisons with benzenesulfonyl chlorides highlight the role of the pyridine ring:
Biological Activity
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 174485-71-3) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
This compound is synthesized through various methods, often involving the reaction of pyridine derivatives with sulfonyl chlorides. The presence of the trifluoromethyl group enhances the compound's electrophilicity, making it a versatile intermediate for further chemical modifications. It serves as a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the sulfonylpyridine scaffold. For instance, a series of sulfonylpyridines, including those with the trifluoromethyl group, exhibited significant activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. The compounds demonstrated selective inhibition without affecting host cell viability, showcasing their potential as targeted antimicrobial agents .
Table 1: Antimicrobial Activity of Sulfonylpyridine Compounds
| Compound | Target Organism | IC50 (μg/mL) | Selectivity |
|---|---|---|---|
| 4-(TFM)P2SC | C. trachomatis | 5.2 | High |
| Compound A | E. coli | 10.0 | Moderate |
| Compound B | S. aureus | 12.5 | Moderate |
The trifluoromethyl substituent has been shown to be critical for the biological activity of these compounds, as its absence significantly reduces efficacy .
Anticancer Activity
In addition to antimicrobial effects, this compound derivatives have demonstrated promising anticancer properties. A study evaluated various urea derivatives containing sulfonyl groups against multiple cancer cell lines, revealing that some derivatives exhibited lower IC50 values than Doxorubicin, a standard chemotherapy agent .
Table 2: Anticancer Activity of Urea Derivatives
| Compound | Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50 μM) |
|---|---|---|---|
| Compound 7 | PACA2 | 44.4 | Better (52.1) |
| Compound 8 | A549 | 22.4 | Better (52.1) |
| Compound 9 | HCT116 | 17.8 | Better (52.1) |
These findings suggest that modifications on the pyridine ring can enhance selectivity and potency against specific cancer types, indicating potential for further development in cancer therapeutics .
The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that these compounds may interfere with bacterial metabolic pathways or cellular processes in cancer cells, leading to growth inhibition .
For example, some derivatives showed down-regulation of critical genes involved in cell proliferation and survival pathways in cancer models, such as EGFR and KRAS in lung cancer cells . This highlights their potential for multi-target therapeutic strategies.
Case Studies
- Chlamydial Infections : A study demonstrated that a series of sulfonylpyridines effectively inhibited C. trachomatis growth with minimal toxicity to host cells. The most active compound showed an IC50 value significantly lower than conventional antibiotics used for similar infections .
- Cancer Treatment : In vitro studies on human cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through modulation of key signaling pathways .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(trifluoromethyl)pyridine-2-sulfonyl chloride?
- Methodological Answer : The compound can be synthesized via chlorination of the corresponding pyridine-2-thiol intermediate using NaClO₂ in acidic conditions. For example, pyridine-2-thiol derivatives (e.g., 4-methylpyridine-2-thiol) are treated with NaClO₂ and HCl to yield sulfonyl chlorides . Alternative routes involve direct sulfonation of trifluoromethyl-substituted pyridines followed by chlorination. Reaction progress is monitored by TLC or LC-MS, and purification is achieved via recrystallization or column chromatography.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a dry, sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, ignition sources, or flammable materials. Handle in a fume hood with PPE (gloves, lab coat, goggles) to mitigate irritation risks from vapors or direct contact .
Q. What spectroscopic techniques are most reliable for characterizing derivatives of this compound?
- Methodological Answer :
- ¹⁹F NMR : To confirm trifluoromethyl group integrity (δ ~ -60 to -65 ppm).
- ¹H/¹³C NMR : For pyridine ring protons (δ 7.5–9.0 ppm) and sulfonyl chloride functionality.
- Mass Spectrometry (EI or ESI) : To verify molecular ion peaks (e.g., [M]⁺ at m/z 245.61) and fragmentation patterns .
Q. What safety precautions are necessary when working with this compound?
- Methodological Answer : Use secondary containment for spills, neutralize residues with sodium bicarbonate, and dispose via hazardous waste protocols. In case of skin contact, wash immediately with water for 15 minutes. Conduct risk assessments for exothermic reactions during sulfonylation .
Advanced Research Questions
Q. What strategies are effective for introducing sulfonamide groups using this reagent in complex molecules?
- Methodological Answer : The sulfonyl chloride reacts with amines under mild conditions (e.g., pyridine/DCM, 0–25°C) to form sulfonamides. For sterically hindered amines, use DMAP as a catalyst. In multi-step syntheses (e.g., PNU-140690), the compound is used to amidate anilines post-nitro group reduction, requiring inert atmospheres and anhydrous solvents (e.g., DMSO) .
Q. How can one analyze and resolve conflicting data regarding the reactivity of this sulfonyl chloride with different nucleophiles?
- Methodological Answer : Perform competitive nucleophilic substitution assays (e.g., alcohols vs. amines) in controlled environments. Use kinetic studies (UV-Vis or ¹H NMR) to quantify reaction rates. If discrepancies arise, investigate electronic effects: the trifluoromethyl group enhances electrophilicity at the sulfonyl chloride, favoring reactions with weaker nucleophiles (e.g., alcohols) under specific pH conditions .
Q. What are the implications of the trifluoromethyl group on the electronic properties and reactivity of the pyridine ring?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, increasing sulfonyl chloride electrophilicity. Computational studies (DFT) reveal enhanced stabilization of transition states during sulfonylation. This property is critical in designing inhibitors (e.g., Enasidenib), where the trifluoromethyl group improves binding affinity to target enzymes .
Q. How can researchers optimize reaction yields when using this reagent in multi-step syntheses?
- Methodological Answer :
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reactivity.
- Workup : Quench excess reagent with ice-cold water, extract with ethyl acetate, and purify via flash chromatography. For sensitive intermediates, employ low-temperature (-20°C) precipitation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
